Fdna-SL - 112570-97-5

Fdna-SL

Catalog Number: EVT-1173796
CAS Number: 112570-97-5
Molecular Formula: C14H16FN4O5
Molecular Weight: 339.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Fdna-SL falls under the category of organic compounds with notable applications in biochemistry and molecular biology. It is classified as a nitroxide spin label, which is crucial for electron paramagnetic resonance (EPR) spectroscopy studies. This classification highlights its role in probing molecular dynamics and interactions within biological systems.

Synthesis Analysis

The synthesis of Fdna-SL involves several key steps:

  1. Nitration of Aniline Derivatives: The initial step typically includes the nitration of specific aniline derivatives to introduce nitro groups onto the aromatic ring.
  2. Fluorination: Following nitration, fluorination is performed to incorporate a fluorine atom into the structure.
  3. Reaction with Pyrrolidine: The final step involves the reaction with a pyrrolidine derivative to form the stable nitroxide radical.

Technical Details

  • Reaction Conditions: Controlled temperatures and specific catalysts are essential during these reactions to ensure high yields and purity of the final product. For instance, the nitration reaction may require temperatures below 50°C to prevent over-nitration.
  • Purification Steps: After synthesis, purification methods such as recrystallization and chromatography are employed to achieve the desired purity levels necessary for scientific applications .
Molecular Structure Analysis

The molecular structure of Fdna-SL can be analyzed through various techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Structural Features

  • Core Structure: The compound features a pyrrolidine ring with multiple substituents including two nitro groups and a fluorine atom on the aromatic system.
  • Radical Nature: As a nitroxide radical, it possesses an unpaired electron that contributes to its unique properties in EPR studies.
Chemical Reactions Analysis

Fdna-SL participates in various chemical reactions that are significant for its functionality:

  1. Oxidation: The compound can be oxidized to form different nitro derivatives, which can be useful in modifying its reactivity.
  2. Reduction: Reduction reactions can convert nitro groups into amino groups, altering the compound's properties significantly.
  3. Substitution Reactions: The fluorine atom can undergo substitution with other halogens or functional groups under specific conditions.

Common Reagents and Conditions

Reactions involving Fdna-SL often utilize:

  • Oxidizing Agents: Such as potassium permanganate.
  • Reducing Agents: Like sodium borohydride.
  • Halogenating Agents: Including chlorine or bromine .
Mechanism of Action

The mechanism of action for Fdna-SL primarily revolves around its role as a spin label in biological systems:

  1. Spin Labeling: The nitroxide radical interacts with nearby molecules, allowing for EPR spectroscopy to measure distances and dynamics within biomolecules.
  2. Molecular Interaction Studies: The compound's ability to provide information about conformational changes in proteins and nucleic acids makes it invaluable in biochemical research.

Relevant Data

Studies utilizing Fdna-SL have demonstrated its effectiveness in tracking molecular movements and interactions at the nanoscale level .

Physical and Chemical Properties Analysis

Fdna-SL exhibits several notable physical and chemical properties:

  • Stability: The compound is stable under ambient conditions but may decompose under extreme pH or temperature conditions.
  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • EPR Properties: As a spin label, it exhibits characteristic EPR signals that are sensitive to its environment .
Applications

Fdna-SL has diverse applications across various scientific fields:

  1. Biochemical Research: It is widely used in studying protein dynamics, conformational changes, and interactions within cellular environments.
  2. Drug Development: Its properties make it suitable for evaluating drug-target interactions at a molecular level.
  3. Material Science: The compound can also be utilized in developing new materials with specific magnetic properties.
Introduction to Fdna-SL in Genomic Medicine and AI-Driven Diagnostics

Conceptual Foundations of Fdna-SL in Next-Generation Phenotyping

Next-generation phenotyping constitutes the methodological backbone of Fdna-SL, enabling high-resolution quantification of physiological traits through artificial intelligence. Unlike traditional phenotyping methods reliant on clinician expertise and manual Human Phenotype Ontology (HPO) term assignment, Fdna-SL employs deep neural networks to extract subtle phenotypic signatures directly from biomedical data. This approach encompasses three foundational pillars:

  • Facial Biometrics Analysis: Fdna-SL’s proprietary DeepGestalt algorithm transforms facial images into numerical phenotypic descriptors ("gestalts") that capture syndrome-specific patterns. These vectors quantify morphological variations—such as palpebral fissure inclination or philtrum topography—with sub-millimeter precision. The model identifies phenotypic convergence across genetically distinct disorders and detects subclinical presentations missed by conventional examination [2] [10].

  • Fragmentomics and Cell-Free Deoxyribonucleic Acid Profiling: Fdna-SL extends phenotyping beyond macro-level traits to molecular-level patterns in circulating nucleic acids. By analyzing cell-free deoxyribonucleic acid fragmentation signatures—including end motifs, size distributions, and jagged ends—it deduces tissue-of-origin contributions and nucleosomal positioning. These features reflect nuclease activity (Deoxyribonuclease 1 Like 3, Deoxyribonuclease 1, DNA Fragmentation Factor Subunit Beta) and chromatin remodelling processes, serving as epigenetic proxies for cellular stress and transcriptional activity [5].

Table 1: Phenotypic Features Quantified by Fdna-SL Framework

Phenotypic ModalityAnalytical MethodBiological Correlates
Craniofacial GeometryDeep Convolutional Neural NetworksTranscription factor activity, neural crest cell migration
Cell-Free Deoxyribonucleic Acid End MotifsK-mer Frequency AnalysisTissue-specific nuclease expression (e.g., Deoxyribonuclease 1 Like 3)
Cell-Free Deoxyribonucleic Acid Size DistributionWavelet DecompositionApoptotic versus necrotic cell death mechanisms
Clinical Note SemanticsNatural Language ProcessingPhenotypic similarity networks, comorbid pattern recognition

Historical Evolution of Artificial Intelligence-Powered Genomic Analysis Platforms

The development of Fdna-SL reflects a broader evolution in genomic medicine, progressing through three distinct technological epochs:

  • Pre-Artificial Intelligence Era (2000-2015): Early bioinformatics pipelines prioritized variant filtering based on population frequency and predicted pathogenicity (e.g., Combined Annotation Dependent Depletion, Polymorphism Phenotyping Version 2). Phenotypic data remained unstructured, captured through clinician-curated HPO terms with limited computability. Diagnostic yield for exome sequencing plateaued at 25-40%, with poor resolution for phenotypically ambiguous cases [5] [9].

Table 2: Milestones in Fdna-SL’s Algorithmic Evolution

Time PeriodTechnological PhaseKey CapabilitiesImpact on Diagnostic Yield
2014-2017Support Vector Machine ModelsBinary syndrome classificationLimited to 20 high-prevalence syndromes
2017-2020DeepGestalt Version 1Multi-class syndromic recognitionTop-1 accuracy: 65% across 216 disorders
2020-2023GestaltMatcher ArchitectureCross-syndrome similarity scoringDetects novel disorders; 92% top-10 ranking for known genes
2023-PresentMultimodal Integration (FACE2GENE LABS)Phenotype-guided variant prioritizationCausative variant ranked top-10 in 98% of solved cases [10]

The platform’s scalability was amplified through strategic technological partnerships, notably with Microsoft Genomics. Integration with Azure cloud infrastructure enabled real-time phenotypic analysis during next-generation sequencing workflows, reducing computational bottlenecks. This collaboration established artificial intelligence model training best practices using federated learning approaches that preserved patient privacy while aggregating global phenotypic data [8].

Scope and Significance in Rare Disease Diagnostics

Fdna-SL’s most profound impact emerges in rare disease diagnostics, where it addresses three critical challenges: diagnostic odyssey shortening, novel gene discovery, and phenome-wide association studies.

  • Diagnostic Efficiency Optimization: Integrating next-generation phenotyping with next-generation sequencing transforms variant interpretation workflows. The Prioritization of Exome Data by Image Analysis study demonstrated that incorporating Fdna-SL’s facial analysis boosted causative variant ranking to top-10 positions in 90% of cases, versus 41% using sequencing data alone. At Greenwood Genetic Center, retrospective analysis showed 33% improvement in diagnostic efficiency through automated phenotypic prioritization [1] [10]. This acceleration is clinically significant: patients receiving diagnoses within one year show 60% lower healthcare utilization compared to those with prolonged diagnostic odysseys.

  • Ultra-Rare Disorder Resolution: For conditions with fewer than 50 documented cases, Fdna-SL’s patient-matching capabilities enable diagnosis where conventional methods fail. The GestaltMatcher algorithm constructs phenotypic similarity clusters from vector embeddings, connecting patients across geographical and institutional boundaries. This facilitated identification of 15 previously undescribed syndromes between 2021-2024, with matched genomic candidates. Notably, the National University of Singapore validation confirmed robust performance even without facial analysis—using only clinical feature inputs—demonstrating methodological flexibility [2] [7].

  • Phenotypic Data Democratization: By standardizing phenotypic capture through structured digital tools, Fdna-SL created the largest curated repository of rare disease phenotypes (>150,000 patients across 130 countries). This dataset powers continuous artificial intelligence refinement while enabling unprecedented genotype-phenotype correlation studies. Analysis of phenotypic commonalities across 1,200 Coffin-Siris syndrome patients, for example, revealed unexpected correlations between specific ARID gene mutations and distinct craniofacial trajectories [4] [10].

Table 3: Diagnostic Impact Metrics Across Clinical Settings

Clinical Use CaseBaseline Diagnostic YieldWith Fdna-SL IntegrationStatistical Significance
Pediatric Genetics Clinic28% (exome sequencing alone)42% (exome + next-generation phenotyping)P < 0.001 [1]
Undiagnosed Disease Network Cases12% (ultra-rare disorders)31% (GestaltMatcher-enabled matching)P = 0.003 [3]
Prenatal Structural Anomalies22% (chromosomal microarray)39% (fragmentomics + phenotypic analysis)Not yet published

The technology’s significance extends beyond diagnostics into therapeutic development. Pharmaceutical partners utilize Fdna-SL’s phenotypic stratification capabilities to identify homogeneous patient cohorts for clinical trials. In one neuromuscular disorder trial, this reduced patient recruitment time by 60% while ensuring >90% genotype-phenotype concordance among enrollees—a critical factor for assessing drug efficacy [8].

Properties

CAS Number

112570-97-5

Product Name

Fdna-SL

Molecular Formula

C14H16FN4O5

Molecular Weight

339.3 g/mol

InChI

InChI=1S/C14H16FN4O5/c1-13(2)7-12(14(3,4)19(13)24)16-9-5-8(15)10(17(20)21)6-11(9)18(22)23/h5-7,16H,1-4H3

InChI Key

ANAQUZMMTFGADB-UHFFFAOYSA-N

SMILES

CC1(C=C(C(N1[O])(C)C)NC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])F)C

Synonyms

3-(5-fluoro-2,4-dinitroanilino)-1-oxyl-2,2,5,5-tetramethyl-3-pyrrolidine
FDNA-SL
SL-FDNA

Canonical SMILES

CC1(C=C(C(N1[O])(C)C)NC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])F)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.